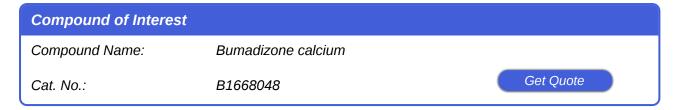




An In-depth Technical Guide to the **Physicochemical Properties of Bumadizone** Calcium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **bumadizone** calcium, a non-steroidal anti-inflammatory drug (NSAID). This document collates chemical and pharmacological information, outlines relevant experimental methodologies, and presents logical workflows for its analysis, addressing the critical need for a consolidated reference for research and development.

Chemical and Physical Properties

Bumadizone calcium is the calcium salt of bumadizone. It has been used for its antiinflammatory, analgesic, and antipyretic properties. The compound exists in various forms, including anhydrous and hemihydrate states, as well as racemic mixtures and stereoisomers. Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identity of Bumadizone and its Calcium Salts

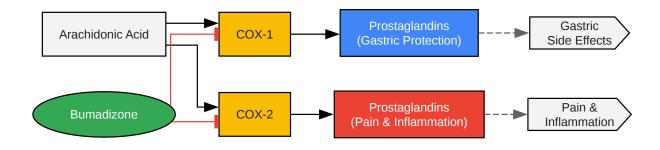


Identifier	Bumadizone (Parent Compound)	Bumadizone Calcium (Anhydrous)	Bumadizone Calcium Hemihydrate
Molecular Formula	C19H22N2O3[1]	C38H42CaN4O6[2][3]	C76H86Ca2N8O13[1]
Molecular Weight	326.4 g/mol [1]	690.8 g/mol	1399.7 g/mol
CAS Number	3583-64-0	34461-73-9	69365-73-7
Stereochemistry	Racemic	(R)- and (S)- forms exist	Racemic
Synonyms	Butylmalonic acid mono-(1,2- diphenylhydrazide)	Eumotol	Bumadizone calcium salt hemihydrate

Mechanism of Action: COX Inhibition

Bumadizone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The primary mechanism of action for burnadizone involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain and inflammation. By blocking COX enzymes, burnadizone reduces the synthesis of these proinflammatory prostaglandins. While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.



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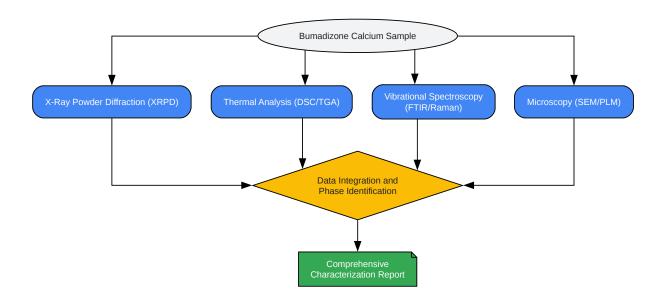
Bumadizone's inhibitory action on COX enzymes.

Experimental Protocols

While a definitive single-crystal X-ray diffraction study for **bumadizone calcium** is not publicly available, its solid-state properties can be thoroughly investigated using a suite of standard analytical techniques.

Physicochemical Characterization of the Crystalline Form

The following workflow outlines the typical experimental approach for characterizing a crystalline pharmaceutical solid like **bumadizone calcium**.



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Workflow for physicochemical characterization.

X-Ray Powder Diffraction (XRPD):



- Objective: To determine the crystalline nature and identify the polymorphic form of bumadizone calcium.
- Method: A small amount of the powdered sample is uniformly spread on a sample holder.
 The sample is then irradiated with monochromatic X-rays (typically Cu Kα radiation) over a defined angular range (e.g., 2-40° 2θ). The scattered X-rays are detected, and the resulting diffraction pattern provides a unique fingerprint of the crystalline phase.
- Differential Scanning Calorimetry (DSC):
 - Objective: To determine the melting point, heat of fusion, and identify any phase transitions.
 - Method: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
- Thermogravimetric Analysis (TGA):
 - Objective: To assess thermal stability and determine the water content (in the case of the hemihydrate).
 - Method: A sample is placed in a high-precision balance within a furnace. The weight of the sample is continuously monitored as the temperature is increased at a constant rate.
 Weight loss at specific temperatures corresponds to the loss of volatiles, such as water or solvent molecules.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Objective: To identify functional groups and confirm the molecular structure.
 - Method: The sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.



Spectrophotometric Quantification

A spectrophotometric method for the determination of bumadizone in pharmaceutical formulations has been reported.

- Principle: The method is based on the oxidative coupling reaction of burnadizone with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent (cerium(IV) ammonium sulfate or ferric chloride), which forms a colored product.
- Procedure Outline:
 - Prepare a standard stock solution of bumadizone calcium in a suitable solvent.
 - Create a series of calibration standards by diluting the stock solution.
 - To each standard and a sample solution, add the MBTH reagent and the oxidizing agent.
 - Allow the color to develop for a specified time.
 - Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 557 nm) using a UV-Vis spectrophotometer.
 - Construct a calibration curve of absorbance versus concentration and determine the concentration of burnadizone in the sample.

Table 2: Parameters for Spectrophotometric Analysis of Bumadizone

Parameter	Method I (Ce(IV))	Method II (FeCl₃)
λтах	557 nm	557 nm
Linearity Range	1-10 μg/mL	2-16 μg/mL
Detection Limit	0.15 μg/mL	0.27 μg/mL
Quantitation Limit	0.46 μg/mL	0.84 μg/mL

Summary and Future Directions



This guide consolidates the currently available information on **bumadizone calcium**. While comprehensive physicochemical data and a definitive crystal structure are lacking in the public domain, the established mechanism of action and standard analytical methodologies provide a solid foundation for further research. A complete single-crystal X-ray diffraction study would be invaluable to fully elucidate the three-dimensional arrangement of the molecule in its solid state, including the coordination of the calcium ion and the role of water molecules in the hemihydrate form. Such a study would provide crucial insights for formulation development, polymorphism screening, and understanding its structure-activity relationship at a molecular level.

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